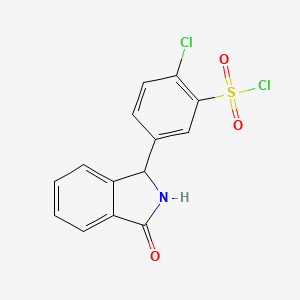

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride

CAS No.: 82875-50-1

Cat. No.: VC3029264

Molecular Formula: C14H9Cl2NO3S

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82875-50-1 |

|---|---|

| Molecular Formula | C14H9Cl2NO3S |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C14H9Cl2NO3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18) |

| Standard InChI Key | JLELPVFWDZQTAZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Properties

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride is identified by the CAS Registry Number 82875-50-1. The compound has been cataloged in various chemical databases and is recognized as a significant research compound in organic and medicinal chemistry. It possesses several key identifiers and physical properties that establish its chemical identity, as detailed in Table 1.

Table 1: Chemical Identification and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 82875-50-1 |

| Molecular Formula | C₁₄H₉Cl₂NO₃S |

| Molecular Weight | 342.19-342.2 g/mol |

| IUPAC Name | 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonyl chloride |

| InChI | InChI=1S/C14H9Cl2NO3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18) |

| InChIKey | JLELPVFWDZQTAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl |

The compound also appears in chemical databases under alternative nomenclature including 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride and 3-(3-Chlorosulfonyl-4-chlorophenyl)phthalimidine . These various designations reflect the complex nature of chemical naming conventions but all refer to the same molecular entity.

Structural Characteristics

Molecular Architecture

This unique combination of functional elements—the electron-withdrawing sulfonyl chloride group, the chloro-substituted aromatic ring, and the isoindoline moiety—creates a molecule with distinctive chemical properties and reactivity patterns. The spatial arrangement of these groups determines how the molecule interacts with potential reaction partners in synthetic applications.

Electronic and Steric Factors

The electronic distribution within 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride significantly influences its reactivity. The sulfonyl chloride group, being strongly electron-withdrawing, creates an electron-deficient center that is susceptible to nucleophilic attack. Meanwhile, the presence of the chlorine atom on the benzene ring further modulates the electronic character of the aromatic system .

Steric considerations also play a role in this compound's behavior, as the three-dimensional arrangement of the isoindoline moiety relative to the substituted benzene ring affects accessibility to reactive sites. These steric and electronic factors together determine the compound's behavior in various chemical transformations.

Synthetic Applications

Reactivity Profile

The reactivity of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group, which is known for its high reactivity toward nucleophiles. This reactivity makes the compound valuable as an intermediate in various synthetic transformations, including:

-

Formation of sulfonamides through reaction with amines

-

Preparation of sulfonate esters via reaction with alcohols

-

Hydrolysis to form sulfonic acids

-

Participation in coupling reactions to create more complex molecular architectures

The compound's electrophilic character allows it to undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis. Table 2 summarizes the key reaction types associated with this compound.

Table 2: Principal Reaction Types of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride

| Reaction Type | Nucleophile | Product | Application |

|---|---|---|---|

| Sulfonamide formation | Amines (R-NH₂) | Sulfonamides | Pharmaceutical intermediates |

| Esterification | Alcohols (R-OH) | Sulfonate esters | Synthetic intermediates |

| Hydrolysis | Water (H₂O) | Sulfonic acids | Acid catalysts, detergents |

| Coupling reactions | Various | Complex structures | Drug candidates, fine chemicals |

Pharmaceutical Relevance

One of the most significant aspects of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride is its relationship to pharmaceutical compounds, particularly Chlorthalidone . Chlorthalidone, a thiazide-like diuretic used in the treatment of hypertension and edema, has the chemical name 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide .

The structural similarity between 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride and Chlorthalidone suggests that the former could serve as a precursor or intermediate in the synthesis of the latter. The primary difference lies in the sulfonyl chloride group (SO₂Cl) in our compound versus the sulfonamide group (SO₂NH₂) in Chlorthalidone, along with an additional hydroxyl group in Chlorthalidone .

This relationship highlights the potential importance of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride in pharmaceutical synthesis, particularly in the development of diuretic medications and related therapeutic agents.

Spectroscopic Characterization

The structural confirmation and purity assessment of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride typically involve multiple spectroscopic techniques. While specific spectral data is limited in the available research, standard characterization methods would likely include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy to identify key functional groups including the sulfonyl chloride (S=O stretching) and carbonyl (C=O) moieties

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

Ultraviolet-visible (UV-Vis) spectroscopy to examine chromophore characteristics

These analytical techniques provide complementary information that, together, establish the identity and purity of the compound for research applications.

| Hazard Type | Description | Precautionary Measures |

|---|---|---|

| Skin contact | Potential corrosive action | Wear appropriate gloves and protective clothing |

| Eye exposure | Risk of serious eye damage | Use safety goggles or face shield |

| Inhalation | Respiratory irritation | Work in well-ventilated area or fume hood |

| Reactivity | Exothermic reaction with water | Avoid contact with moisture; store in dry conditions |

| Environmental impact | Potential aquatic toxicity | Proper disposal according to regulations |

Research Applications

Medicinal Chemistry

| Parameter | Specification |

|---|---|

| Purity | ≥95-98% |

| Form | Solid |

| Storage Conditions | Cool, dry environment |

| Intended Use | Research purposes only |

| Packaging | Various options based on quantity required |

The compound is typically supplied with analytical documentation confirming identity and purity, which may include NMR spectra, HPLC chromatograms, and mass spectral data .

Future Research Directions

The unique structural features and reactive properties of 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride suggest several promising avenues for future research:

-

Development of more efficient and environmentally friendly synthetic routes to the compound

-

Exploration of novel sulfonamide derivatives with enhanced pharmacological profiles

-

Investigation of potential catalytic applications involving sulfonyl transfers

-

Structure-activity relationship studies to optimize biological activity

-

Green chemistry approaches to minimize environmental impact in its synthesis and applications

These research directions could significantly expand our understanding of this compound's utility and potentially lead to new applications in pharmaceutical development and organic synthesis.

Relationship to Similar Compounds

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride belongs to a broader family of sulfonyl chlorides with pharmaceutical relevance. Its structural similarity to Chlorthalidone, as mentioned earlier, is particularly noteworthy . The (S)-enantiomer of Chlorthalidone, 2-chloro-5-((1S)-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide, shares many structural features with our compound but contains an additional stereocenter with defined stereochemistry .

This structural relationship provides insights into potential synthetic pathways and pharmacological activities. The transformation from sulfonyl chloride to sulfonamide, along with hydroxylation, represents a critical modification that confers diuretic activity to Chlorthalidone. Understanding these structure-activity relationships could guide the development of new therapeutic agents based on the 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume